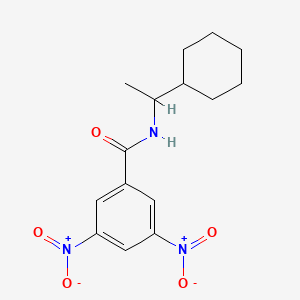
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexylethyl group and two nitro groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the cyclohexylethyl group. One common method includes the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions. The resulting dinitrobenzamide is then reacted with cyclohexylethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the use of strong acids and the handling of nitro compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules. The cyclohexylethyl group may influence the compound’s lipophilicity and its ability to cross cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Cyclohexylethyl)cyclopropanamine
- N-(1-Cyclohexylethyl)glycine
- N-(1-Cyclohexylethyl)benzamide
Uniqueness
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide is unique due to the presence of both the cyclohexylethyl group and the nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .
Propiedades
Número CAS |
135088-74-3 |
|---|---|
Fórmula molecular |
C15H19N3O5 |
Peso molecular |
321.33 g/mol |
Nombre IUPAC |
N-(1-cyclohexylethyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H19N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h7-11H,2-6H2,1H3,(H,16,19) |
Clave InChI |
JOYZZVAIFAWXHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCC1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
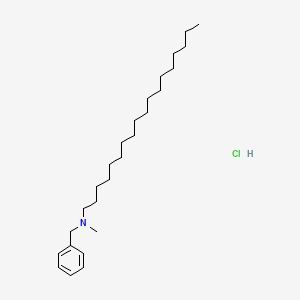
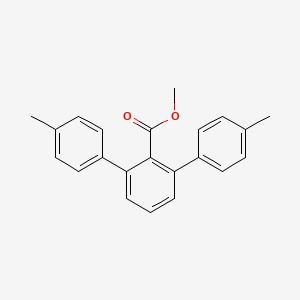
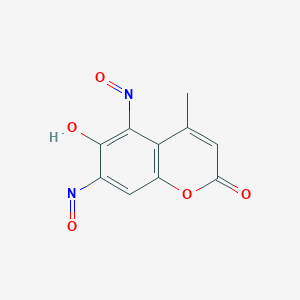
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)

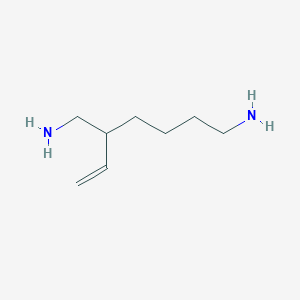
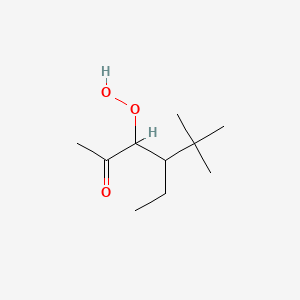
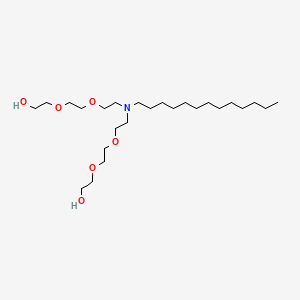
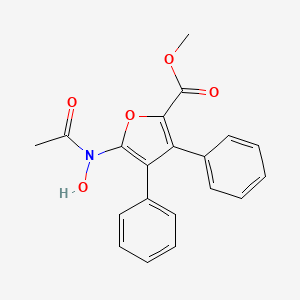
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)
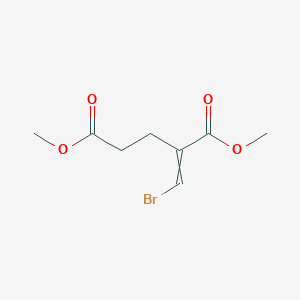
![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
![N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide](/img/structure/B14274962.png)
